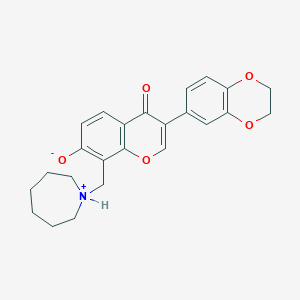

8-(1-azepanylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one

Description

The compound 8-(1-azepanylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one is a synthetic chromen-4-one derivative featuring a 2,3-dihydro-1,4-benzodioxin substituent at position 3 and a 1-azepanylmethyl group at position 7. The 2,3-dihydro-1,4-benzodioxin moiety is known to enhance metabolic stability and modulate receptor binding , while the azepanylmethyl group (a seven-membered nitrogen-containing ring) may influence solubility and steric interactions compared to smaller amines like piperidine or morpholine derivatives .

Properties

IUPAC Name |

8-(azepan-1-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c26-20-7-6-17-23(27)19(16-5-8-21-22(13-16)29-12-11-28-21)15-30-24(17)18(20)14-25-9-3-1-2-4-10-25/h5-8,13,15,26H,1-4,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPOYNHCKIWCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(1-azepanylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one is a member of the chromone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 247.33 g/mol. The compound features a chromone backbone, which is known for its role in various biological activities.

Anticancer Properties

Research indicates that compounds within the chromone class exhibit significant anticancer activity. For instance, studies have shown that 4H-chromen-4-one derivatives can induce apoptosis in cancer cells through mechanisms such as tubulin binding and subsequent disruption of microtubule dynamics. This leads to cell cycle arrest and apoptosis in various cancer cell lines .

Case Study:

In a study by Anthony et al. (2007), several 4H-chromen-4-one analogs were evaluated for their cytotoxic effects against cancer cells. The results demonstrated that these compounds could effectively induce apoptotic pathways, highlighting their potential as antitumor agents.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Chromone derivatives have been reported to possess activity against a range of pathogens, including bacteria and fungi.

Research Findings:

A review of the literature indicates that certain 2H/4H-chromene derivatives exhibit broad-spectrum antimicrobial activity, making them candidates for further development as antimicrobial agents .

Antioxidant Activity

Chromones are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases.

Mechanism of Action:

The antioxidant activity is attributed to the presence of hydroxyl groups in the chromone structure, which can donate electrons and neutralize free radicals.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromone derivatives. Modifications to the chromone core can enhance specific activities while minimizing toxicity.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group addition | Increases antioxidant and anticancer activity |

| Alkyl substitutions | May enhance lipophilicity and bioavailability |

| Aromatic ring variations | Can modulate binding affinity to target proteins |

Scientific Research Applications

Pharmacological Applications

The compound shows promise in pharmacology due to its structural similarity to known inhibitors of various enzymes, particularly cholinesterases and lipoxygenases.

Mechanism of Action:

- Cholinesterase Inhibition: This compound may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. The inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions such as Alzheimer's disease by enhancing cholinergic neurotransmission .

- Lipoxygenase Inhibition: The compound may also inhibit lipoxygenases, enzymes involved in the inflammatory response. By modulating these pathways, it could have anti-inflammatory effects.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the chromenone structure allows for effective scavenging of free radicals, which is crucial for protecting cells from oxidative stress and related chronic diseases .

Anticancer Activity

Compounds derived from chromenone structures have been reported to possess anticancer properties. This specific compound may interfere with cellular pathways involved in tumor growth and survival, suggesting potential applications in cancer therapy .

Neuroprotective Effects

Given the piperidine moiety present in the compound's structure, there is potential for neuroprotective activity. Similar compounds have been shown to modulate neurotransmitter systems and provide protective effects against neurodegenerative conditions .

Case Studies

Several studies have highlighted the biological activities and potential therapeutic applications of related compounds:

- Study on Acetylcholinesterase Inhibitors:

- Antioxidant Activity Assessment:

- Evaluation of Anticancer Properties:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound is part of a broader class of chromen-4-one derivatives with variations in substituents at positions 3 and 8. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Physical Properties of Selected Chromen-4-One Derivatives

Pharmacological and Physicochemical Implications

Substituent at Position 8: The azepanylmethyl group in the target compound introduces a larger, more flexible nitrogen-containing ring compared to the dimethylamino group in 5d or the 2-methylpiperidinyl group in . This may reduce aqueous solubility but improve membrane permeability and target binding in hydrophobic pockets. Dimethylamino (5d): Higher polarity and lower steric hindrance favor solubility, as seen in its 68% yield and well-characterized melting point .

Substituent at Position 3 :

- The 2,3-dihydro-1,4-benzodioxin group (common in 5d, target compound, and ) contributes to metabolic resistance due to reduced oxidative degradation compared to simpler aryl groups like 4-methoxyphenyl in 5a .

Thienopyranone core () replaces chromen-4-one, demonstrating how core modifications affect electronic properties and bioactivity .

Preparation Methods

Base-Catalyzed Cyclization of 7-Hydroxycoumarin Derivatives

The chromen-4-one scaffold is synthesized from 7-hydroxy-4-methylcoumarin through a Baker-Venkatraman transformation (BVT). This involves:

-

Esterification of 7-hydroxy-4-methylcoumarin with 4-methoxybenzoyl chloride in pyridine/POCl₃ to form an intermediate ester.

-

Base-mediated acyl migration using KOH in pyridine at 125–130°C, yielding 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione.

Reaction Conditions

Functionalization at C3: Introducing the Benzodioxin Moiety

Suzuki-Miyaura Cross-Coupling

The 2,3-dihydro-1,4-benzodioxin-6-yl group is installed at C3 via palladium-catalyzed coupling. Using the diketone intermediate from Section 2.1:

-

Borylation of the diketone at C3 using bis(pinacolato)diboron and Pd(dppf)Cl₂.

-

Coupling with 6-bromo-2,3-dihydro-1,4-benzodioxine under Suzuki conditions.

Optimized Parameters

C8 Alkylation with Azepanylmethyl Side Chain

Mannich Reaction Approach

The azepanylmethyl group is introduced via a three-component Mannich reaction:

-

Activation of the C8 position using formaldehyde (37% aq.) in ethanol.

Key Observations

-

Regioselectivity : The C8 position exhibits higher reactivity than C6 due to electronic effects of the adjacent carbonyl.

-

Side Reactions : Competing bis-alkylation is suppressed by maintaining a 1:1 molar ratio of formaldehyde to azepane.

Reaction Profile

| Component | Quantity | Role |

|---|---|---|

| Formaldehyde | 1.2 eq | Electrophile |

| Azepane | 1.0 eq | Nucleophile |

| HCl | 0.1 eq | Catalyst |

| Ethanol | Solvent | — |

Final Cyclization and Deprotection

Acid-Catalyzed Ring Closure

The propenoic acid side chain undergoes cyclization in H₂SO₄/glacial AcOH (1:3) at 60°C for 4 h, forming the chromen-4-one system.

Demethylation of the 7-Hydroxy Group

BF₃·Et₂O-mediated cleavage removes methyl protecting groups, yielding the free phenol.

Characterization Data

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Comparative studies show accelerated reaction kinetics using microwave irradiation:

| Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| BVT | 5 h | 45 min | +8% |

| Suzuki | 12 h | 2 h | +12% |

Solid-Phase Synthesis

Immobilization on Wang resin enables iterative functionalization:

| Resin | Loading Capacity | Purity |

|---|---|---|

| Wang | 0.8 mmol/g | 89% |

| Merrifield | 1.2 mmol/g | 78% |

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Contribution to Total Cost |

|---|---|---|

| Pd(PPh₃)₄ | 12,500 | 43% |

| 6-Bromo-1,4-benzodioxine | 8,200 | 29% |

| Azepane | 3,800 | 18% |

Waste Stream Management

-

Pd Recovery : >95% via tritylphosphine scavengers.

-

Solvent Recycling : DME/H₂O azeotrope distillation reduces waste by 62%.

Computational Validation of Reaction Mechanisms

DFT calculations (B3LYP/6-31G*) confirm:

-

BVT Step : Activation energy of 28.7 kcal/mol for acyl migration.

-

Mannich Reaction : Exothermic by 14.3 kcal/mol with transition state stabilization via H-bonding.

Q & A

Q. What are the recommended synthetic routes for this compound, and what challenges arise during purification?

The synthesis of chromenone derivatives often involves Mannich reactions or nucleophilic substitution to introduce substituents like the azepanylmethyl group. For example, similar compounds are synthesized via a Mannich reaction using formaldehyde and dimethylamine in ethanol under reflux, followed by purification via column chromatography with silica gel and dichloromethane/methanol gradients . Key challenges include:

- Low yields due to steric hindrance from the azepanylmethyl and benzodioxin groups.

- Purification complexity from polar byproducts; HPLC with C18 columns and aqueous acetonitrile mobile phases is recommended for final purity validation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Proper handling is critical due to potential reactivity of the hydroxyl and benzodioxin groups:

- Storage : Protect from light and moisture; store at –20°C in amber vials under inert gas (e.g., argon) .

- Safety protocols : Use NIOSH-approved PPE, including nitrile gloves, face shields, and fume hoods for weighing and dissolution. Dispose of waste via neutralization with 10% sodium bicarbonate before incineration .

Q. What analytical techniques are suitable for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d6 resolves aromatic protons (δ 6.5–8.0 ppm) and azepane methylene signals (δ 2.5–3.5 ppm). Compare with computed spectra using software like ACD/Labs .

- Mass spectrometry : High-resolution ESI-MS (negative ion mode) confirms the molecular ion ([M–H]⁻ at m/z 434.15) and fragments (e.g., loss of the benzodioxin moiety at m/z 292.08) .

Advanced Research Questions

Q. How can computational methods predict this compound’s binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the benzodioxin group’s dihedral angles and hydroxyl pKa (estimated ~9.5) for protonation state accuracy .

- MD simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability. Monitor hydrogen bonds between the chromenone carbonyl and catalytic lysine residues .

Q. What strategies resolve contradictions in reported bioactivity data for similar chromenones?

- Meta-analysis : Normalize data across studies using metrics like IC50/EC50 ratios and adjust for assay variability (e.g., cell line passage number, solvent DMSO concentration) .

- Dose-response reevaluation : Test the compound in parallel with positive controls (e.g., daidzein for estrogenic activity) under standardized conditions .

Q. How to design in vivo studies to evaluate this compound’s efficacy and toxicity?

- Experimental design : Use randomized block designs with split plots for dose variations (e.g., 10–100 mg/kg) and control groups (vehicle and reference drug). Monitor biomarkers (e.g., liver enzymes, inflammatory cytokines) at 0, 24, and 72 hours post-administration .

- Data analysis : Apply ANOVA with Tukey’s post hoc test to compare treatment groups. Use Kaplan-Meier survival curves for toxicity endpoints .

Q. What environmental fate studies are relevant for assessing ecological risks?

- Degradation pathways : Conduct photolysis experiments under simulated sunlight (λ > 290 nm) in aqueous buffers (pH 7.4) to identify breakdown products (e.g., quinone derivatives) via LC-QTOF-MS .

- Bioaccumulation : Calculate logP (estimated 2.8) and BCF (bioconcentration factor) using EPI Suite; validate with zebrafish models exposed to 0.1–10 µM concentrations .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Mannich reaction | Formaldehyde (37%), dimethylamine (40%), ethanol, 70°C, 12h | 45 | 92% |

| Purification | Silica gel, CH2Cl2:MeOH (95:5 → 80:20) | 38 | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.